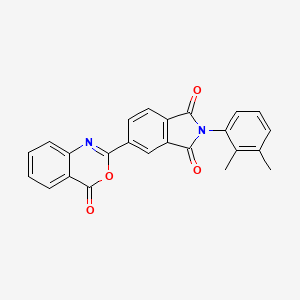![molecular formula C16H11BrFN3OS2 B11664138 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide CAS No. 303107-44-0](/img/structure/B11664138.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzotiazol-2-ilsufánil)-N’-[(E)-(5-bromo-2-fluorofenil)metilideno]acetohidrazida es un compuesto orgánico complejo que presenta un anillo de benzotiazol, un anillo fenil sustituido con bromo y flúor, y una unidad de acetohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(1,3-benzotiazol-2-ilsufánil)-N’-[(E)-(5-bromo-2-fluorofenil)metilideno]acetohidrazida típicamente implica múltiples pasos:
Formación del Derivado de Benzotiazol: El paso inicial involucra la síntesis del derivado de benzotiazol. Esto se puede lograr reaccionando 2-aminotiofenol con disulfuro de carbono y una base adecuada, seguido de ciclación.
Síntesis de Acetohidrazida: El siguiente paso implica la preparación de acetohidrazida mediante la reacción de acetato de etilo con hidrato de hidracina.
Reacción de Condensación: El paso final involucra la condensación del derivado de benzotiazol con la acetohidrazida en presencia de un catalizador adecuado y bajo condiciones controladas para obtener el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de benzotiazol.
Reducción: Las reacciones de reducción pueden ocurrir en la unidad de hidrazida, lo que podría conducir a la formación de derivados de hidracina.
Sustitución: Los átomos de bromo y flúor en el anillo fenil pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas o ácidas.
Productos Principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de hidracina.
Sustitución: Derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en química de coordinación para formar complejos metálicos que actúan como catalizadores en diversas reacciones orgánicas.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología
Actividad Antimicrobiana: El compuesto ha mostrado potencial como agente antimicrobiano contra diversas cepas bacterianas y fúngicas.
Inhibición Enzimática: Puede actuar como inhibidor para ciertas enzimas, lo que lo hace útil en estudios bioquímicos.
Medicina
Desarrollo de Fármacos: El compuesto está siendo investigado por su posible uso en el desarrollo de nuevos productos farmacéuticos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
Industria
Ciencia de los Materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-(1,3-benzotiazol-2-ilsufánil)-N’-[(E)-(5-bromo-2-fluorofenil)metilideno]acetohidrazida involucra su interacción con objetivos biológicos como enzimas y receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad. También puede interactuar con receptores celulares, modulando las vías de transducción de señales. La presencia del anillo de benzotiazol y el anillo fenil sustituido mejora su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(1,3-Benzotiazol-2-ilsufánil)acetohidrazida
- N’-[(E)-(5-bromo-2-fluorofenil)metilideno]acetohidrazida
Singularidad
La singularidad de 2-(1,3-benzotiazol-2-ilsufánil)-N’-[(E)-(5-bromo-2-fluorofenil)metilideno]acetohidrazida radica en sus características estructurales combinadas, que confieren propiedades químicas y biológicas específicas. La presencia tanto del anillo de benzotiazol como del anillo fenil sustituido permite diversas interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil en la investigación científica.
Propiedades
Número CAS |
303107-44-0 |
|---|---|
Fórmula molecular |
C16H11BrFN3OS2 |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11BrFN3OS2/c17-11-5-6-12(18)10(7-11)8-19-21-15(22)9-23-16-20-13-3-1-2-4-14(13)24-16/h1-8H,9H2,(H,21,22)/b19-8+ |
Clave InChI |
FGLBAUWQYQBCSO-UFWORHAWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)


![6-Methyl-2-(((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-ol](/img/structure/B11664127.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11664132.png)

